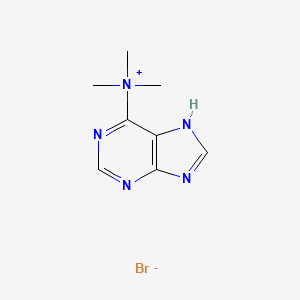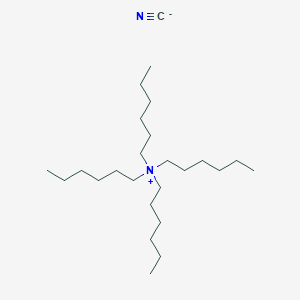
N,N,N-Trihexylhexan-1-aminium cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trihexylhexan-1-aminium cyanide: is an organic compound with the molecular formula C25H52N2 It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trihexylhexan-1-aminium cyanide typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the cyanide ion. One common method is the reaction of hexylamine with hexyl bromide to form N,N,N-trihexylhexan-1-aminium bromide, which is then treated with a cyanide source such as sodium cyanide to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions:
Oxidation: N,N,N-Trihexylhexan-1-aminium cyanide can undergo oxidation reactions, where the cyanide ion can be oxidized to form various products depending on the reaction conditions.
Reduction: The compound can also participate in reduction reactions, where the cyanide ion can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Substitution reactions involving the cyanide ion are common, where the cyanide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or halide ions can be used in substitution reactions.
Major Products:
Oxidation: Products can include nitriles, carboxylic acids, and amides.
Reduction: Products can include primary, secondary, and tertiary amines.
Substitution: Products can include various substituted ammonium compounds.
科学的研究の応用
Chemistry: N,N,N-Trihexylhexan-1-aminium cyanide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the study of ion transport and membrane permeability. Its unique structure allows it to interact with biological membranes, making it a valuable tool in cellular studies.
Medicine: While not widely used in medicine, this compound has potential applications in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules. Its role as a phase transfer catalyst is particularly valuable in large-scale chemical manufacturing.
作用機序
The mechanism of action of N,N,N-Trihexylhexan-1-aminium
特性
CAS番号 |
113020-42-1 |
|---|---|
分子式 |
C25H52N2 |
分子量 |
380.7 g/mol |
IUPAC名 |
tetrahexylazanium;cyanide |
InChI |
InChI=1S/C24H52N.CN/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2/h5-24H2,1-4H3;/q+1;-1 |
InChIキー |
PIWFFOQTRMAZKV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[C-]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


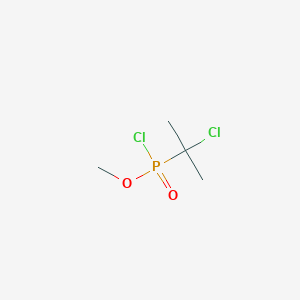
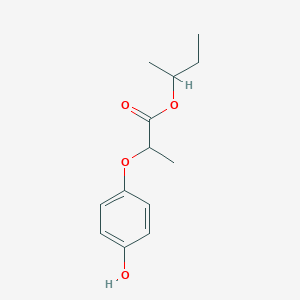
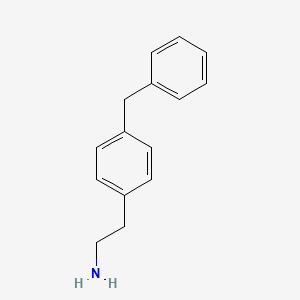
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
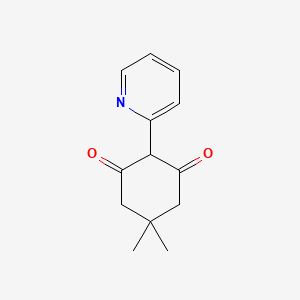
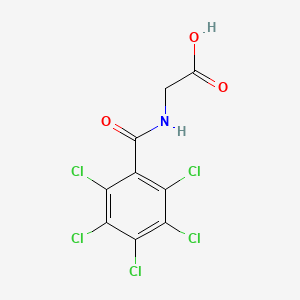
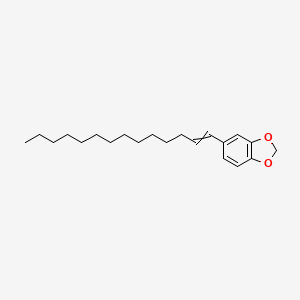
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
acetyl chloride](/img/structure/B14318461.png)
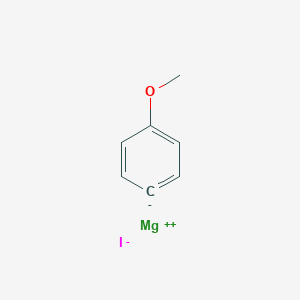

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
methanone](/img/structure/B14318499.png)
